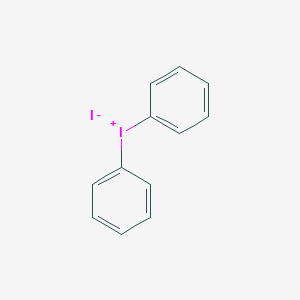

Diphenyliodonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diphenyliodanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.HI/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIRVUAXANLUPO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-84-0 (Parent) | |

| Record name | Diphenyliodonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10944820 | |

| Record name | Diphenyliodanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-79-0 | |

| Record name | Diphenyliodonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyliodonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyliodanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diphenyliodonium Iodide

This technical guide provides a comprehensive overview of the synthesis and characterization of diphenyliodonium iodide, a valuable arylation reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details established synthetic protocols, characterization methodologies, and presents key data in a structured format for clarity and ease of comparison.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A well-established and reliable method involves the reaction of an equimolar mixture of iodosobenzene and iodoxybenzene in the presence of a base, followed by precipitation with a soluble iodide salt.[1] Alternative approaches include the direct synthesis from arenes and iodoarenes using a strong oxidizing agent like potassium persulfate (K₂S₂O₈).

The following table summarizes the quantitative data for a typical synthesis of this compound based on the reaction of iodosobenzene and iodoxybenzene.

| Parameter | Value | Reference |

| Iodosobenzene (molar quantity) | 0.1 mole (22 g) | [1] |

| Iodoxybenzene (molar quantity) | 0.1 mole (24 g) | [1] |

| Sodium Hydroxide (1N) | 200 ml | [1] |

| Potassium Iodide (molar quantity) | 0.12 mole (20 g) | [1] |

| Product Yield | 29–30 g (70–72%) | [1] |

| Melting Point | 172–175 °C (with decomposition) | [1] |

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Iodosobenzene (22 g, 0.1 mole)

-

Iodoxybenzene (24 g, 0.1 mole)

-

1 N Sodium Hydroxide (NaOH) solution (200 ml)

-

Deionized Water

-

Potassium Iodide (KI) (20 g, 0.12 mole)

Procedure:

-

A mixture of iodosobenzene (22 g) and iodoxybenzene (24 g) is combined with 200 ml of 1 N sodium hydroxide.

-

The mixture is stirred gently for 24 hours. This results in a brown slurry.

-

The slurry is then diluted with 1 liter of cold water and stirred thoroughly.

-

After allowing the mixture to settle, the supernatant solution, which contains diphenyliodonium iodate, is decanted through a filter.

-

The solid residue is extracted twice more with 500 ml portions of water. The extracts are separated by decantation through a filter.

-

The filtrates are combined, and an aqueous solution of potassium iodide (20 g in a minimal amount of water) is added.

-

A bulky white precipitate of this compound forms. The mixture is allowed to stand for one to two hours with occasional shaking to ensure complete precipitation.

-

The precipitate is collected by suction filtration, washed with water, and dried at room temperature.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound must be characterized to confirm its identity and purity. Standard analytical techniques for this purpose include melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The table below summarizes the expected characterization data for this compound.

| Technique | Parameter | Expected Value/Observation | Reference |

| Melting Point | Melting Range | 172–175 °C[1] or 180-183 °C[2] (with decomposition) | [1][2] |

| ¹H NMR | Chemical Shift (δ) | Multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the phenyl protons. | [3][4] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=C ring stretch), ~600-500 (C-I stretch). | [5] |

| Mass Spectrometry | m/z | 280.98 (for the diphenyliodonium cation, [C₁₂H₁₀I]⁺). | [6] |

| Appearance | Physical State | White to light yellow solid. | [2][3] |

2.2.1 Melting Point Determination:

-

A small amount of the dried this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is increased gradually, and the range from which the solid begins to melt until it becomes completely liquid is recorded. The decomposition of the sample may also be noted.

2.2.2 ¹H NMR Spectroscopy:

-

A small sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, as it is soluble in some organic solvents).

-

The solution is transferred to an NMR tube.

-

The ¹H NMR spectrum is acquired on an NMR spectrometer. The chemical shifts, integration, and multiplicity of the signals are analyzed to confirm the presence of the phenyl groups.

2.2.3 IR Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded using an FTIR spectrometer.

-

The characteristic absorption bands for the aromatic C-H and C=C bonds are identified to confirm the presence of the phenyl rings. The C-I stretch is also a key identifier.[5][7]

2.2.4 Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable solvent.

-

The solution is introduced into the mass spectrometer (e.g., using electrospray ionization - ESI).

-

The mass spectrum is recorded, and the mass-to-charge ratio (m/z) of the parent ion is determined to confirm the molecular weight of the diphenyliodonium cation.

Caption: Workflow for the characterization of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chembk.com [chembk.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. DIPHENYLIODONIUM CHLORIDE(1483-72-3) 1H NMR spectrum [chemicalbook.com]

- 5. docbrown.info [docbrown.info]

- 6. Diphenyliodonium | C12H10I+ | CID 12877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Physical and chemical properties of Diphenyliodonium iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and key applications of Diphenyliodonium Iodide (CAS No. 2217-79-0). The information is curated for professionals in research, chemical synthesis, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Physical and Chemical Properties

This compound is a versatile organoiodine compound, appearing as a white to light yellow solid or crystalline powder. It is a salt consisting of a diphenyliodonium cation and an iodide anion. This structure makes it a valuable reagent in organic synthesis, particularly as a photoinitiator and an arylating agent.[1]

Quantitative physical data for this compound are summarized in the table below. It is noteworthy that the reported melting point varies across different sources, which may be attributed to impurities or different measurement conditions. The compound is generally soluble in organic solvents but has limited solubility in water.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀I₂ | [4][5] |

| Molecular Weight | 408.02 g/mol | [4][5] |

| Appearance | White to light yellow solid/crystals | [1][4] |

| Melting Point | 162-164 °C | [5] |

| 172-175 °C (with vigorous decomposition) | [6] | |

| ~180-183 °C | [2] | |

| Solubility | Soluble in alcohols, ethers, chlorides, acetone, DMSO | [2][3] |

| Limited solubility in water | [3] | |

| Sensitivity | Light Sensitive | [5] |

This compound exhibits several key chemical behaviors:

-

Photoinitiator: Upon exposure to UV light, it undergoes photolysis to generate free radicals, making it a highly effective photoinitiator for rapid curing processes in UV-curable coatings, inks, and adhesives.[1]

-

Oxidizing Agent: The iodonium moiety is a powerful oxidizing agent, enabling its use in various synthetic transformations.[3]

-

Arylating Agent: It serves as an electrophilic source of a phenyl group, reacting with a wide range of nucleophiles in arylation reactions. This is crucial for the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries.[1][2]

-

Reactive Oxygen Species (ROS) Inhibitor: Diphenyliodonium compounds are known inhibitors of flavoenzymes, particularly NAD(P)H oxidase, a major source of cellular ROS.[2] This inhibitory action is central to some of its biological applications.

Experimental Protocols

A reliable and well-documented method for the preparation of this compound is through the reaction of iodosobenzene and iodoxybenzene in the presence of a base, followed by precipitation with potassium iodide.[6]

Reactants:

-

Iodosobenzene (22 g, 0.1 mole)

-

Iodoxybenzene (24 g, 0.1 mole)

-

1 N Sodium Hydroxide (200 ml)

-

Potassium Iodide (20 g, 0.12 mole)

-

Water

Procedure:

-

A mixture of iodosobenzene (22 g) and iodoxybenzene (24 g) is combined with 200 ml of 1 N sodium hydroxide.

-

The mixture is gently stirred for 24 hours, resulting in a brown slurry.

-

The slurry is diluted and thoroughly stirred with 1 L of cold water.

-

After the solids settle, the supernatant solution containing diphenyliodonium iodate is decanted through a filter.

-

The solid residue is extracted twice more with 500 ml portions of water, with the extracts decanted through the filter each time.

-

An aqueous solution of potassium iodide (20 g in water) is added to the combined filtrates.

-

A bulky white precipitate of this compound forms. The mixture is allowed to stand for 1-2 hours with occasional shaking.

-

The precipitate is collected by suction filtration, washed with water, and dried at room temperature.

Expected Yield: 29–30 g (70–72%).[6]

Caption: Workflow for the synthesis of this compound.

Spectral Data

While detailed spectral analyses are proprietary to manufacturers, the expected characteristics can be inferred from the structure and available data. A certificate of analysis for a commercial sample confirms the ¹H NMR spectrum is consistent with the structure, and purity is ≥98.0% by NMR.[4]

| Spectrum | Expected Characteristics | Source(s) |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings. The integration should correspond to 10 protons. | [4][7] |

| ¹³C NMR | Signals corresponding to the aromatic carbons. The carbon atom directly bonded to the iodine (ipso-carbon) would be distinct. Data for the diphenyliodonium cation is available in spectral databases. | [3] |

| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹), C=C ring stretching (approx. 1450-1600 cm⁻¹), and C-H bending (approx. 690-900 cm⁻¹). | [8] |

| UV-Vis | For diphenyliodonium salts, an absorption maximum is reported at 227 nm. In the presence of the iodide anion, a charge-transfer band appears at approximately 324 nm in acetonitrile. | [9][10] |

Biological Activity and Applications

Diphenyliodonium and its derivatives are well-established inhibitors of NAD(P)H oxidase, a key enzyme responsible for the production of superoxide radicals, a primary ROS.[2] This inhibition is believed to occur through interaction with the flavin center of the enzyme. Its ability to modulate ROS levels makes it a valuable tool in studying oxidative stress and a compound of interest in drug development.

In a specific application, this compound has been shown to prevent the yellowing of fresh-cut yams. It achieves this by inhibiting the phenylpropanoid pathway, which is responsible for the biosynthesis of various phenolic compounds, including bisdemethoxycurcumin, the compound responsible for the discoloration.[11] The phenylpropanoid pathway is a major pathway in plant secondary metabolism, starting from the amino acid phenylalanine.[12] The inhibitory action of this compound is likely linked to its function as a ROS inhibitor, as ROS can act as signaling molecules that activate stress-response pathways like this one in plants.[11][13]

Caption: Inhibition of the Phenylpropanoid Pathway by this compound.

Safety and Handling

This compound is an irritant and is toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

| Hazard Category | Description | GHS Pictogram |

| Acute Toxicity, Oral | Toxic if swallowed (Risk Code: R25) | 💀 |

| Skin Irritation | Causes skin irritation (Risk Code: R38) | ❗ |

| Eye Irritation | Causes serious eye irritation (Risk Code: R36) | ❗ |

| Respiratory Irritation | May cause respiratory irritation (Risk Code: R37) | ❗ |

First Aid Measures:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Store in a dry, cool, well-ventilated place, protected from light.[5]

References

- 1. rsc.org [rsc.org]

- 2. Diphenyleneiodonium, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production. | Semantic Scholar [semanticscholar.org]

- 3. Diphenyliodonium | C12H10I+ | CID 12877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. DIPHENYLIODONIUM CHLORIDE(1483-72-3) 1H NMR spectrum [chemicalbook.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenyliodonium Iodide: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diphenyliodonium iodide, a significant member of the diaryliodonium salt family. This document delves into its historical discovery, detailed physicochemical properties, classic and modern synthetic protocols, and key mechanistic roles in various chemical and biological processes. The information is tailored for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of hypervalent iodine compounds.

Discovery and History

The journey of this compound is intrinsically linked to the pioneering work in the field of hypervalent iodine chemistry. The late 19th century marked the dawn of this fascinating area of organic chemistry.

The first synthesis of a diaryliodonium salt was reported in 1894 by the German chemists Carl Hartmann and Victor Meyer . Their seminal work, published in Berichte der deutschen chemischen Gesellschaft, described the formation of these novel iodine(III) compounds. This discovery laid the fundamental groundwork for the vast field of iodonium salt chemistry that would evolve over the next century.

Prior to this, in 1886 , another German chemist, Conrad Willgerodt , made a pivotal contribution by synthesizing the first organic iodine(III) compound, (dichloroiodo)benzene. Willgerodt's extensive research into polyvalent iodine compounds was a crucial precursor to the work of Hartmann and Meyer and the broader understanding of hypervalent iodine chemistry. His contributions were instrumental in establishing that iodine could exist in stable organic compounds with a valence greater than one.

These early discoveries opened the door to the development of a wide array of hypervalent iodine reagents, with diphenyliodonium salts becoming valuable tools in organic synthesis due to their unique reactivity as arylating agents and photoinitiators.

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are crucial for its application in research and development. The following tables summarize the key quantitative data available for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀I₂ | --INVALID-LINK-- |

| Molar Mass | 408.02 g/mol | [1][2] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 162-164 °C | [3] |

| Melting Point (from Org. Syn.) | 172-175 °C (with vigorous decomposition) | [4] |

Solubility Data

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Water | Sparingly soluble |

| Diethyl Ether | Sparingly soluble |

| Hexanes | Insoluble |

Note: The solubility of diaryliodonium salts is highly dependent on the counter-anion. Salts with larger, less coordinating anions like triflate or tetrafluoroborate tend to have better solubility in a wider range of organic solvents.

Spectroscopic Data

Detailed, high-resolution spectra for this compound are not consistently available in public databases. The following represents typical spectral characteristics for the diphenyliodonium cation.

¹H NMR Spectroscopy

The proton NMR spectrum of the diphenyliodonium cation is characterized by signals in the aromatic region. For the closely related diphenyliodonium chloride in DMSO-d₆, the following chemical shifts are observed and are expected to be similar for the iodide salt:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.12 | Doublet | 4H | Ortho-protons |

| ~7.56 | Triplet | 2H | Para-protons |

| ~7.44 | Triplet | 4H | Meta-protons |

Reference: Based on data for Diphenyliodonium Chloride[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum shows characteristic signals for the aromatic carbons of the phenyl rings.

| Chemical Shift (δ) ppm | Assignment |

| ~135-140 | Quaternary carbon attached to iodine (C-I) |

| ~130-135 | Ortho-carbons (CH) |

| ~128-132 | Meta-carbons (CH) |

| ~125-130 | Para-carbon (CH) |

Note: The exact chemical shifts can vary depending on the solvent and the specific counter-ion.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by the vibrational modes of the phenyl rings.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C stretching (aromatic ring) |

| ~750-700 and ~900-650 | C-H out-of-plane bending (aromatic) |

| Below 600 | C-I stretching |

UV-Visible Spectroscopy

Diphenyliodonium salts typically exhibit strong absorption in the UV region. The UV-Vis spectrum of this compound in acetonitrile shows a strong charge-transfer band with a maximum absorption (λmax) at approximately 324 nm.[6]

Experimental Protocols

Classical Synthesis of this compound

This method is adapted from Organic Syntheses, a reliable source for classic organic preparations.[4]

Reaction Scheme:

Iodosobenzene + Iodoxybenzene --(NaOH)--> Diphenyliodonium Iodate --(KI)--> this compound

Materials:

-

Iodosobenzene (22 g, 0.1 mole)

-

Iodoxybenzene (24 g, 0.1 mole)

-

1 N Sodium Hydroxide (NaOH) solution (200 mL)

-

Potassium Iodide (KI) (20 g, 0.12 mole)

-

Deionized Water

Procedure:

-

In a suitable flask, a mixture of iodosobenzene (22 g) and iodoxybenzene (24 g) is combined with 200 mL of 1 N sodium hydroxide solution.

-

The mixture is stirred gently at room temperature for 24 hours. A brown slurry will form.

-

The slurry is then thoroughly stirred with 1 L of cold water.

-

After allowing the solid to settle, the supernatant liquid containing diphenyliodonium iodate is decanted through a filter.

-

The solid residue is extracted twice more with 500 mL portions of water. The extracts are decanted through the same filter.

-

To the combined aqueous filtrates, a solution of potassium iodide (20 g) in a minimal amount of water is added.

-

A bulky white precipitate of this compound will form. The mixture is allowed to stand for 1-2 hours with occasional shaking.

-

The precipitate is collected by suction filtration, washed thoroughly with water, and dried at room temperature.

-

The typical yield is 29-30 g (70-72%), with a melting point of 172-175 °C with vigorous decomposition.

Modern One-Pot Synthesis of Diaryliodonium Salts

Modern synthetic methods often employ a one-pot approach, which is more efficient and avoids the isolation of intermediates. While this specific example yields a triflate salt, the general principle can be adapted for the synthesis of other diaryliodonium salts. The iodide can often be introduced via anion exchange.[7][8]

General Reaction Scheme:

Iodoarene + Arene --(m-CPBA, TfOH)--> Diaryliodonium Triflate

Materials:

-

Iodoarene (e.g., Iodobenzene) (1.0 equiv)

-

Arene (e.g., Benzene) (1.1 equiv)

-

m-Chloroperbenzoic acid (m-CPBA) (1.1 equiv)

-

Triflic acid (TfOH) (2.0 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the iodoarene and the arene in dichloromethane at 0 °C, m-CPBA is added.

-

Triflic acid is then added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure.

-

Diethyl ether is added to the residue to precipitate the diaryliodonium triflate.

-

The solid product is collected by filtration, washed with diethyl ether, and dried.

Note: This is a general procedure. Specific reaction times and temperatures may vary depending on the substrates. For the synthesis of this compound, an additional anion exchange step with a source of iodide ions (e.g., KI) would be necessary.

Signaling Pathways and Reaction Mechanisms

This compound and its congeners are versatile reagents involved in several key chemical and biological processes. The following diagrams, rendered in DOT language, illustrate some of these fundamental mechanisms.

Mechanism of Arylation Reactions

Diphenyliodonium salts are excellent electrophilic arylating agents for a wide range of nucleophiles. The reaction proceeds via a ligand coupling mechanism on the hypervalent iodine center.

Caption: Mechanism of nucleophilic arylation using this compound.

Photoinitiation of Radical Polymerization

Diphenyliodonium salts can act as photoinitiators. Upon UV irradiation, they undergo photolysis to generate radicals that can initiate polymerization.

Caption: Photoinitiation of radical polymerization by this compound.

Inhibition of NADPH Oxidase

Diphenyliodonium salts are known inhibitors of flavoenzymes, including NADPH oxidase, a key enzyme in cellular signaling and oxidative stress. The inhibitory mechanism involves the reduction of the iodonium salt by a reduced flavin cofactor.

Caption: Mechanism of NADPH oxidase inhibition by diphenyliodonium salts.

References

- 1. organ.su.se [organ.su.se]

- 2. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. DIPHENYLIODONIUM CHLORIDE(1483-72-3) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00774G [pubs.rsc.org]

- 8. High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Diphenyliodonium Iodide: A Comprehensive Technical Guide for Hypervalent Iodine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium iodide, a prominent member of the diaryliodonium salt family, stands as a versatile and powerful hypervalent iodine(III) reagent in modern organic synthesis. Its utility as an electrophilic arylating agent has been extensively demonstrated in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in arylation reactions. Detailed experimental protocols for its synthesis and key applications are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the mechanistic pathways of its key reactions through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

Hypervalent iodine reagents have emerged as an attractive class of compounds in organic chemistry due to their low toxicity, high reactivity, and environmentally benign nature. Among these, diaryliodonium salts, including this compound, are particularly valued for their ability to act as efficient electrophilic arylating agents.[1] They offer a stable, solid-state alternative to often sensitive and toxic organometallic reagents for the introduction of aryl moieties into a wide range of substrates.[1] This guide focuses on the synthesis, properties, and applications of this compound, providing a technical resource for its effective utilization in a laboratory setting.

Physicochemical Properties and Characterization

This compound is a white to light yellow solid.[2] It is soluble in organic solvents such as alcohols, ethers, and chlorinated solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀I₂ | [2] |

| Molar Mass | 408.02 g/mol | [2] |

| Melting Point | 172-175 °C (with vigorous decomposition) | [3] |

| Appearance | White to light yellow solid | [2] |

| Solubility | Soluble in alcohols, ethers, and chlorinated solvents | [2] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz) of Diphenyliodonium Triflate: δ 8.27 (d, J = 8.0 Hz, 4H), 7.64 (t, J = 7.4 Hz, 2H), 7.52 (t, J = 7.7 Hz, 4H).[4]

-

¹³C{¹H} NMR (DMSO-d₆, 101 MHz) of Diphenyliodonium Triflate: δ 135.2, 132.1, 131.8, 120.8 (q, J = 322.3 Hz), 116.5.[4]

Synthesis of this compound and Derivatives

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the reaction of an equimolar mixture of iodosobenzene and iodoxybenzene with sodium hydroxide, followed by precipitation with potassium iodide.[3]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[3]

-

In a suitable vessel, gently stir a mixture of 22 g (0.1 mole) of iodosobenzene, 24 g (0.1 mole) of iodoxybenzene, and 200 ml of 1 N sodium hydroxide for 24 hours.

-

Thoroughly stir the resulting brown slurry with 1 L of cold water. Allow the mixture to settle and decant the supernatant solution of diphenyliodonium iodate through a filter.

-

Extract the solid residue twice with 500-ml portions of water, decanting the extracts through the filter.

-

To the combined filtrates, add an aqueous solution of 20 g (0.12 mole) of potassium iodide.

-

Allow the bulky white precipitate of this compound to stand for one to two hours with occasional shaking.

-

Filter the precipitate with suction, wash with water, and dry at room temperature.

-

The expected yield is 29–30 g (70–72%).

Synthesis of Diphenyliodonium Triflate from Iodide

Diaryliodonium triflates are often preferred for their enhanced reactivity and solubility. They can be synthesized from the corresponding iodides via anion exchange. A general procedure involves the reaction with a silyl triflate.

Caption: Synthesis of Diphenyliodonium Triflate.

Experimental Protocol: General Anion Exchange to Triflate

-

To a solution of the appropriate iodoarene (45.0 mmol) and m-CPBA (1.10 equiv) in dichloromethane at 0 °C, add mesitylene (1.10 equiv) dropwise over 2 minutes.

-

Add trifluoromethanesulfonic acid (2.00 equiv) dropwise over 2 minutes.

-

Stir the mixture for 30 minutes in an ice bath, then remove the bath and stir for 2 hours at room temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent in vacuo and add diethyl ether.

-

Filter the resulting solid and wash with diethyl ether to yield the iodonium triflate.

Applications in Arylation Reactions

This compound and its derivatives are powerful reagents for the arylation of a wide range of nucleophiles, including phenols (O-arylation), anilines (N-arylation), and malonates (C-arylation). These reactions can be performed under metal-free conditions or catalyzed by transition metals, most notably copper. More recently, photoredox catalysis has also been employed.

Metal-Free Arylation

In the absence of a metal catalyst, the arylation with diaryliodonium salts is believed to proceed through a ligand coupling mechanism.

Caption: Metal-Free Arylation Mechanism.

Table 2: Quantitative Yields for Metal-Free Arylation of Phenols

| Phenol Derivative | Diphenyliodonium Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenol | Diphenyliodonium Triflate | t-BuOK | THF | 0 | >99 | [5] |

| 4-Methoxyphenol | Diphenyliodonium Triflate | t-BuOK | THF | 0 | 85 | [5] |

| 4-Chlorophenol | Diphenyliodonium Triflate | K₂CO₃ | MeCN | 55 | 88 | [6] |

| 2-Naphthol | Diphenyliodonium Triflate | Na₂CO₃ | Cyclohexane | RT | 75 | [6] |

Table 3: Quantitative Yields for Metal-Free N-Arylation of Anilines

| Aniline Derivative | Diphenyliodonium Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aniline | Diphenyliodonium Triflate | - | DMF | RT | 70 | [7] |

| 4-Methoxyaniline | Diphenyliodonium Triflate | - | DMF | RT | 62 | [7] |

| 4-Chloroaniline | Diphenyliodonium Triflate | - | DMF | RT | 53 | [7] |

Table 4: Quantitative Yields for Metal-Free C-Arylation of Malonates

| Malonate Derivative | Diphenyliodonium Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Diethyl malonate | Diphenyliodonium Triflate | NaH | DMF | 0 | 80 | [5] |

| Dimethyl malonate | Diphenyliodonium Triflate | NaH | DMF | 0 | >95 | [8] |

| Diisopropyl malonate | Diphenyliodonium Triflate | NaH | DMF | 0 | 94 | [8] |

| Dibenzyl malonate | Diphenyliodonium Triflate | NaH | DMF | 0 | 96 | [8] |

Copper-Catalyzed Arylation

The use of a copper catalyst can significantly enhance the efficiency and scope of arylation reactions with diaryliodonium salts. The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[2]

Caption: Copper-Catalyzed Arylation Cycle.

Photoredox-Catalyzed Arylation

Visible-light photoredox catalysis provides a mild and efficient method for arylation using diaryliodonium salts. The mechanism typically involves single-electron transfer (SET) from an excited-state photocatalyst to the diaryliodonium salt, generating an aryl radical.[9]

Caption: Photoredox-Catalyzed Arylation Cycle.

Experimental Protocols for Arylation Reactions

General Procedure for O-Arylation of Phenols[5]

-

To a suspension of potassium tert-butoxide (1.1 equiv) in THF, add the phenol (1.0 equiv) at 0 °C and stir for 15 minutes.

-

Add the diaryliodonium salt (1.0 equiv) and stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Procedure for N-Arylation of Anilines[7]

-

Dissolve the diaryliodonium salt (1 equiv) in dry DMF.

-

Add the aniline (1 equiv) and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, dilute with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

General Procedure for C-Arylation of Malonates[5]

-

Suspend NaH (60% dispersion in mineral oil, 1.3 equiv) in DMF and add the malonate (1.0 equiv) dropwise at 0 °C.

-

Stir for 30 minutes, then add the diaryliodonium salt (1.2 equiv).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a highly valuable and versatile hypervalent iodine reagent for electrophilic arylation. Its stability, ease of handling, and reactivity make it a powerful tool in organic synthesis. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data to aid researchers in its effective use. The mechanistic insights and visual representations of reaction pathways further enhance the understanding and application of this important reagent in the development of novel synthetic methodologies and the synthesis of complex molecules.

References

- 1. Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Flow Synthesis of Diaryliodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]

- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 8. Transition-Metal-Free C-Diarylations to Reach All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides [beilstein-journals.org]

Theoretical Underpinnings of Diphenyliodonium Iodide Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies that illuminate the reactivity of diphenyliodonium iodide and its analogs. Diaryliodonium salts are powerful arylating agents, and understanding their reaction mechanisms at a quantum level is pivotal for optimizing existing synthetic methodologies and designing novel transformations in drug development and materials science. This document summarizes key mechanistic concepts, presents quantitative data from theoretical and experimental studies, details relevant experimental protocols, and visualizes complex reaction pathways.

Introduction to Diaryliodonium Salt Reactivity

Diaryliodonium salts, with the general structure [Ar-I+-Ar']X-, are hypervalent iodine(III) compounds that serve as versatile electrophilic arylating reagents.[1][2][3] Their reactivity stems from the electrophilic nature of the iodine(III) center and the excellent leaving group ability of the iodobenzene moiety.[4][5] These salts can participate in a wide array of transformations, including C-C and C-heteroatom bond formation, under transition-metal-catalyzed or metal-free conditions.[2][6] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms governing these reactions.[7][8][9][10][11]

Core Mechanistic Pathways: A Theoretical Perspective

The arylation reactions of diaryliodonium salts can proceed through several distinct mechanistic pathways, each with its own energetic landscape and stereoelectronic demands. Computational studies have been crucial in dissecting these pathways.

Metal-Free Arylation: Ligand Coupling

In the absence of a transition metal catalyst, the generally accepted mechanism for nucleophilic arylation involves a ligand coupling process.[7][10][12] This pathway is thought to proceed via an associative mechanism involving the formation of a T-shaped intermediate.[10]

A proposed logical workflow for investigating metal-free arylation is as follows:

Figure 1: A logical workflow for the metal-free arylation mechanism.

The key steps, supported by computational evidence, are:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic iodine center of the diaryliodonium salt.

-

Intermediate Formation: This leads to the formation of a hypervalent iodine intermediate, often depicted as having a T-shaped geometry with the incoming nucleophile and one of the aryl groups in the apical positions of a trigonal bipyramid.[10]

-

Reductive Elimination: The rate-determining step is typically the reductive elimination (ligand coupling) from this intermediate, which results in the formation of the arylated product and iodobenzene.[7][13][14]

The chemoselectivity in unsymmetrical diaryliodonium salts is governed by both steric and electronic factors, with the more electron-deficient or less sterically hindered aryl group generally being transferred.[10][13]

Transition-Metal-Catalyzed Arylation

Transition metals, particularly copper and palladium, can significantly alter the reactivity and selectivity of diaryliodonium salts.

Copper-catalyzed arylations are widely employed and are generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[15][16][17][18] DFT calculations have provided substantial support for this mechanism.[18]

Figure 2: A simplified representation of the Cu(I)/Cu(III) catalytic cycle.

The cycle involves:

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the diaryliodonium salt to form a highly electrophilic aryl-Cu(III) intermediate.[15][16]

-

Coordination/Deprotonation: The nucleophile coordinates to the Cu(III) center. For N-H or O-H nucleophiles, this is often followed by base-assisted deprotonation.[15]

-

Reductive Elimination: The final step is the reductive elimination of the arylated product from the Cu(III) complex, regenerating the Cu(I) catalyst.[15][16]

Palladium-catalyzed arylations using diaryliodonium salts are also prevalent and are thought to involve a Pd(II)/Pd(IV) catalytic cycle.[17]

Figure 3: A simplified representation of the Pd(II)/Pd(IV) catalytic cycle.

This cycle is characterized by:

-

Oxidative Addition: The Pd(II) catalyst reacts with the diaryliodonium salt in an oxidative addition step to generate a Pd(IV) intermediate.[17]

-

C-H Activation/Coordination: Depending on the specific reaction, this can be followed by C-H activation of the substrate or coordination of a nucleophile.[17]

-

Reductive Elimination: Reductive elimination from the Pd(IV) center forms the C-C or C-heteroatom bond and regenerates the active Pd(II) catalyst.[17]

Quantitative Data from Theoretical and Experimental Studies

The following tables summarize key quantitative data from various studies, providing a comparative overview of the reactivity of diaryliodonium salts under different conditions.

Table 1: Calculated Activation Energies for N-Arylation of DABCO

| Diaryliodonium Salt | Counterion | Non-transferring Group | Ea (kcal/mol) |

| Diphenyliodonium | Triflate | Phenyl | ~19-21 |

| Diphenyliodonium | Hexafluorophosphate | Phenyl | ~20-22 |

| Phenyl(mesityl)iodonium | Triflate | Mesityl | ~18-20 |

Data synthesized from kinetic and DFT studies on the N-arylation of 1,4-diazabicyclo[2.2.2]octane (DABCO). The activation energies (Ea) are approximate ranges derived from computational models and experimental kinetic data, highlighting the influence of the counterion and the "dummy" aryl group on the reaction rate.[7][9]

Table 2: Regioselectivity in Metal-Free Arylation of Phenols with Unsymmetrical Diaryliodonium Salts

| Electron-Donating Group (EDG) on Ar¹ | Electron-Withdrawing Group (EWG) on Ar² | Ratio of Ar¹-OPh : Ar²-OPh |

| 4-MeO-C₆H₄ | C₆H₅ | >95:5 (Ar² transfer favored) |

| C₆H₅ | 4-CF₃-C₆H₄ | >95:5 (Ar² transfer favored) |

| 4-MeO-C₆H₄ | 4-NO₂-C₆H₄ | >99:1 (Ar² transfer favored) |

This table illustrates the strong electronic control over regioselectivity in metal-free arylations. The more electron-deficient aryl group is preferentially transferred to the nucleophile.[10][13]

Table 3: Comparison of Yields in Copper-Catalyzed N-Arylation of Indoles

| Copper Catalyst | Ligand | Diaryliodonium Salt | Yield (%) |

| Cu(OTf)₂ | None | Ph₂I⁺BF₄⁻ | 85-95 |

| CuI | 1,10-Phenanthroline | Ph₂I⁺OTf⁻ | 90-98 |

| CuCl | None | (4-MeC₆H₄)₂I⁺BF₄⁻ | 88-96 |

This table showcases the high efficiency of various copper catalytic systems for the N-arylation of indoles with diaryliodonium salts, with typical yields being excellent across different combinations of catalysts, ligands, and salt counterions.[15][17]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for key transformations involving diaryliodonium salts.

General Procedure for Copper-Catalyzed Di-arylation of Activated Alkenes

This protocol is adapted from a procedure for the synthesis of arylated oxindoles.[19]

-

Reaction Setup: To a dried Schlenk tube, add Cu(OTf)₂ (0.05 mmol, 0.1 equiv), N-arylacrylamide (0.5 mmol, 1.0 equiv), and the diphenyliodonium salt (1.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Degas the tube with nitrogen three times.

-

Solvent Addition: Add dichloroethane (DCE, 2.0 mL) via syringe.

-

Reaction Conditions: Heat the mixture at 130 °C and stir for 16 hours.

-

Work-up: Cool the reaction to room temperature and evaporate the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (petroleum ether–EtOAc, 10:1) to afford the desired oxindole.[19]

General Procedure for Palladium-Catalyzed C-H Arylation of Heteroarenes

This is a representative protocol for the direct arylation of imidazo[1,2-a]pyridines.[17]

-

Reaction Setup: In a sealed tube, combine Pd(OAc)₂ (10 mol%), the heteroaromatic substrate (0.5 mmol), diphenyliodonium triflate (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add N,N-dimethylformamide (DMF, 2 mL).

-

Reaction Conditions: Heat the mixture at 100 °C for 24 hours.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.

Conclusion

Theoretical studies, particularly DFT calculations, have provided profound insights into the reactivity of this compound and its derivatives. These computational models, in conjunction with experimental kinetic and selectivity data, have elucidated the key mechanistic pathways, including metal-free ligand coupling and transition-metal-catalyzed cycles involving high-valent intermediates. The quantitative data on activation energies and regioselectivity, along with detailed experimental protocols, offer a comprehensive resource for researchers in organic synthesis and drug development. The continued synergy between theoretical and experimental investigations will undoubtedly pave the way for the rational design of new, more efficient, and selective arylation reactions utilizing the unique reactivity of hypervalent iodine compounds.

References

- 1. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Regiospecific reductive elimination from diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regiospecific reductive elimination from diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Diphenyliodonium iodide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diphenyliodonium iodide, a versatile reagent in organic synthesis and a subject of interest in biochemical research. It covers its fundamental properties, synthesis, mechanisms of action, and key applications, with a focus on data and protocols relevant to a scientific audience.

Compound Identification and Properties

This compound is a diaryliodonium salt characterized by a hypervalent iodine atom bonded to two phenyl groups, with iodide as the counter-anion.

-

Molecular Structure:

-

SMILES: C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[I-]

-

InChI: InChI=1S/C12H10I.HI/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1

-

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 408.02 g/mol | [3][6] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 162-164 °C or 172-175 °C (with decomposition) | [1][3] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and chlorides. | |

| Sensitivity | Light Sensitive | [3] |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound, adapted from a well-established procedure.[1] This reaction proceeds through the formation of a diphenyliodonium iodate intermediate, which is then converted to the iodide salt.

Materials:

-

Iodosobenzene (0.1 mole, 22 g)

-

Iodoxybenzene (0.1 mole, 24 g)

-

1 N Sodium hydroxide (200 mL)

-

Potassium iodide (0.12 mole, 20 g)

-

Deionized water

Procedure:

-

A mixture of iodosobenzene (22 g) and iodoxybenzene (24 g) is combined with 200 mL of 1 N sodium hydroxide.

-

The mixture is gently stirred for 24 hours at room temperature, resulting in a brown slurry.

-

The slurry is diluted with 1 L of cold water and stirred thoroughly.

-

After the solid settles, the supernatant, containing the diphenyliodonium iodate, is decanted through a filter.

-

The solid residue is extracted twice more with 500 mL portions of water, with the extracts decanted through a filter each time.

-

The aqueous filtrates are combined, and a solution of 20 g of potassium iodide in water is added.

-

A bulky white precipitate of this compound forms. The mixture is allowed to stand for 1-2 hours with occasional shaking.

-

The precipitate is collected by suction filtration, washed with water, and dried at room temperature.

-

The expected yield is approximately 29–30 g (70–72%).[1]

Applications and Mechanism of Action

Diphenyliodonium salts are valuable reagents in both synthetic chemistry and biological studies due to their unique reactivity.

Diaryliodonium salts serve as electrophilic arylating agents. They can transfer a phenyl group to a wide range of nucleophiles, including amines, phenols, and carbanions. This reactivity is central to their use in forming carbon-carbon and carbon-heteroatom bonds, often under mild, transition-metal-free conditions.[7]

The general mechanism involves the attack of a nucleophile on the iodine center, followed by reductive elimination of iodobenzene to yield the arylated product.

In a biological context, this compound is known as an inhibitor of flavoenzymes, particularly NADPH oxidases, which are key producers of reactive oxygen species (ROS).[2][8] By inhibiting these enzymes, it can effectively reduce cellular levels of superoxide and other ROS. This property makes it a useful tool in studying oxidative stress pathways and has led to its investigation for applications in medicine and even as a preservative to prevent oxidative damage, for example, in fruit.[2]

The inhibitory action is believed to involve the acceptance of an electron by the iodonium cation, leading to the disruption of the enzyme's electron transport chain.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment.

-

Hazard Codes: Xi (Irritant)[3]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R25 (Toxic if swallowed)[3]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[3]

The compound is light-sensitive and should be stored in a cool, dark place.[3] As with all iodine-containing compounds, appropriate toxicological profiles for iodine should be considered for extensive use.[9][10][11][12] Always consult the Safety Data Sheet (SDS) before use.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 2217-79-0 [chemicalbook.com]

- 4. Diphenyliodonium | C12H10I+ | CID 12877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C12H10I2 | CID 102228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. appretech.com [appretech.com]

- 7. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. The toxicology of iodate: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Solubility of Diphenyliodonium iodide in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diphenyliodonium iodide in common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including organic synthesis, catalysis, and drug development. This document compiles available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Data: Solubility Profile

The solubility of this compound is influenced by the nature of the solvent, with a notable difference in solubility between polar and non-polar organic solvents. While extensive quantitative data is limited in publicly available literature, a combination of reported values and qualitative descriptions provides a useful solubility profile.

It is a general principle that diaryliodonium salts with halide anions, such as iodide, tend to be less soluble in most organic solvents compared to their counterparts with triflate or tetrafluoroborate anions[1][2].

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Chemical Formula | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 50 mg/mL (122.54 mM)[3] | - |

| Methanol | CH₃OH | - | Soluble (Saturated solutions can be prepared) |

| Ethanol | C₂H₅OH | - | Generally soluble[4] |

| Acetone | (CH₃)₂CO | - | Generally soluble[4], but has low solubility for crystallization purposes |

| Chloroform | CHCl₃ | - | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | - | - |

| Ethyl Acetate | C₄H₈O₂ | - | - |

| Tetrahydrofuran (THF) | C₄H₈O | - | - |

| Acetonitrile | CH₃CN | - | - |

| Hexane | C₆H₁₄ | - | Sparingly soluble (low solubility for crystallization) |

| Carbon Tetrachloride | CCl₄ | - | Sparingly soluble (low solubility for crystallization) |

| Diethyl Ether | (C₂H₅)₂O | - | Sparingly soluble (low solubility for crystallization) |

| Water | H₂O | - | Limited solubility[4] |

Note: The solubility in methanol, aqueous acetic acid, and acetone is sufficient to form saturated solutions that become pale-yellow, yellowish-brown, and greenish-yellow, respectively, upon exposure to daylight.

Experimental Protocols

Determining the solubility of a compound like this compound is a fundamental experimental procedure. Below is a generalized protocol that can be adapted for various organic solvents.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and determining the concentration of the solute by evaporating the solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with caps

-

Constant temperature bath or shaker

-

Syringe filters (0.2 µm)

-

Pre-weighed evaporation dishes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Once equilibrated, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer a precise volume of the filtered, saturated solution to a pre-weighed evaporation dish.

-

Drying: Place the evaporation dish in a vacuum oven at a suitable temperature to evaporate the solvent completely.

-

Weighing: After the solvent has been removed, weigh the evaporation dish containing the dried this compound.

-

Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution evaporated (L)

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound.

Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound in a liquid solvent.

References

Diphenyliodonium Iodide: A Comprehensive Technical Guide to its Role as an Electrophilic Phenyl Group Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium iodide stands as a pivotal reagent in modern organic synthesis, offering a potent and versatile source of electrophilic phenyl groups for the construction of carbon-carbon and carbon-heteroatom bonds. As a diaryliodonium salt, it belongs to the class of hypervalent iodine compounds, which are increasingly recognized for their utility as mild and selective oxidizing agents and arylating reagents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound in phenylation reactions. It encompasses detailed experimental protocols for its preparation and use in metal-free, copper-catalyzed, and palladium-catalyzed cross-coupling reactions. Quantitative data on reaction yields with various nucleophiles are presented in structured tables for comparative analysis. Furthermore, this guide offers a visual representation of the key reaction mechanisms through detailed signaling pathway diagrams, enabling a deeper understanding of the underlying chemical transformations.

Introduction

Diaryliodonium salts, with the general structure [Ar-I+-Ar']X-, have emerged as powerful and versatile reagents in organic chemistry. Their ability to act as electrophilic arylating agents has made them invaluable tools for the formation of new chemical bonds, a fundamental pursuit in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, this compound holds a significant position due to its relative stability and accessibility.

The core reactivity of this compound stems from the hypervalent nature of the iodine atom, which bears a positive charge and is bonded to two phenyl groups. This arrangement renders the phenyl groups susceptible to nucleophilic attack, leading to the transfer of a phenyl group to the nucleophile and the concomitant formation of iodobenzene as a byproduct. This process, known as phenylation, can be achieved under various conditions, including metal-free, copper-catalyzed, and palladium-catalyzed protocols, each offering distinct advantages in terms of scope, efficiency, and functional group tolerance.

This guide will delve into the practical aspects of utilizing this compound as a source of electrophilic phenyl groups, providing researchers and drug development professionals with the necessary information to effectively incorporate this reagent into their synthetic strategies.

Synthesis of this compound

The preparation of this compound is a well-established procedure, with a reliable method detailed in Organic Syntheses. The synthesis typically involves the reaction of iodosobenzene and iodoxybenzene in the presence of a base, followed by treatment with potassium iodide.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Iodosobenzene

-

Iodoxybenzene

-

1 N Sodium hydroxide solution

-

Potassium iodide

-

Water

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

A mixture of 22 g (0.1 mole) of iodosobenzene and 24 g (0.1 mole) of iodoxybenzene is prepared.

-

To this mixture, 200 ml of 1 N sodium hydroxide is added.

-

The mixture is stirred gently for 24 hours, resulting in a brown slurry.

-

The slurry is then thoroughly stirred with 1 liter of cold water.

-

After allowing the mixture to settle, the supernatant solution of diphenyliodonium iodate is decanted through a filter.

-

The solid residue is extracted twice with 500-ml portions of water, and the extracts are separated by decantation through the filter.

-

An aqueous solution of 20 g (0.12 mole) of potassium iodide is added to the combined filtrates.

-

A bulky white precipitate of this compound forms. This is allowed to stand for one to two hours with occasional shaking.

-

The precipitate is then collected by suction filtration, washed with water, and dried at room temperature.

Yield: 29–30 g (70–72%) Melting Point: 172–175 °C with vigorous decomposition.

Reactivity and Applications in Phenylation Reactions

This compound is a versatile phenylating agent capable of reacting with a wide range of nucleophiles, including those centered on oxygen, nitrogen, sulfur, and carbon atoms. The phenylation can be conducted under metal-free conditions or catalyzed by transition metals like copper and palladium, which significantly enhances the reaction scope and efficiency.

Metal-Free Phenylation

In the absence of a metal catalyst, this compound can directly transfer a phenyl group to a nucleophile. This transformation is believed to proceed through a ligand coupling mechanism.

Phenols are common substrates for metal-free phenylation with diaryliodonium salts, leading to the formation of diaryl ethers, a prevalent motif in many biologically active molecules.

| Nucleophile | Product | Conditions | Yield (%) |

| Phenol | Diphenyl ether | Base, Solvent, Temp. | Varies |

| 4-Methoxyphenol | 4-Methoxydiphenyl ether | Base, Solvent, Temp. | Varies |

| 2-Naphthol | 2-Phenoxynaphthalene | Base, Solvent, Temp. | Varies |

Amines, both aliphatic and aromatic, can be phenylated using diphenyliodonium salts to afford N-phenylated products.

| Nucleophile | Product | Conditions | Yield (%) |

| Aniline | Diphenylamine | Base, Solvent, Temp. | Varies |

| Morpholine | N-Phenylmorpholine | Base, Solvent, Temp. | Varies |

| Indole | N-Phenylindole | Base, Solvent, Temp. | Varies |

Note: As with oxygen nucleophiles, specific tabulated data for this compound is limited. The reactivity is well-established for other diaryliodonium salts.

Thiols are excellent nucleophiles for phenylation with diaryliodonium salts, providing a straightforward route to aryl sulfides.

| Nucleophile | Product | Conditions | Yield (%) |

| Thiophenol | Diphenyl sulfide | Base, Solvent, Temp. | Varies |

| Ethanethiol | Ethyl phenyl sulfide | Base, Solvent, Temp. | Varies |

Note: The S-arylation is generally a high-yielding reaction with diaryliodonium salts.

Soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can be phenylated to form C-C bonds.

| Nucleophile | Product | Conditions | Yield (%) |

| Diethyl malonate | Diethyl phenylmalonate | Base, Solvent, Temp. | Varies |

| Ethyl acetoacetate | Ethyl 2-phenylacetoacetate | Base, Solvent, Temp. | Varies |

Note: The efficiency of C-phenylation is influenced by the nature of the enolate and the reaction conditions.

Copper-Catalyzed Phenylation

The use of a copper catalyst significantly expands the scope and mildness of phenylation reactions with diaryliodonium salts. Copper(I) species are believed to be the active catalysts, engaging in a catalytic cycle that facilitates the phenyl group transfer.

Copper catalysis is particularly effective for the N-arylation of a wide range of nitrogen-containing heterocycles and amines.

| Nucleophile | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Indole | CuI | None | K3PO4 | Dioxane | 100 | 95 |

| Pyrrole | CuI | None | K3PO4 | Dioxane | 100 | 85 |

| Aniline | Cu2O | None | None | CH2Cl2 | rt | 92 |

| Morpholine | CuI | None | DIPEA | Toluene | 60 | 97 |

Note: The data presented is a compilation from various sources and may involve diaryliodonium salts with counterions other than iodide, which are often more soluble.

Palladium-Catalyzed Phenylation

Palladium catalysts are highly effective for directed C-H phenylation reactions, where a directing group on the substrate guides the phenylation to a specific position, typically ortho to the directing group.

This methodology is a powerful tool for the late-stage functionalization of complex molecules.

| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Yield (%) |

| 2-Phenylpyridine | Pd(OAc)2 | Ph2I+BF4- | AcOH | 100 | 95 |

| Benzanilide | Pd(OAc)2 | Ph2I+PF6- | TFA | 100 | 85 |

Note: These reactions typically employ diaryliodonium salts with non-coordinating anions like BF4- or PF6- to enhance reactivity. The general principle applies to this compound, although adjustments in reaction conditions may be necessary.

Experimental Protocols for Phenylation Reactions

General Procedure for Metal-Free N-Phenylation of an Amine

Materials:

-

This compound

-

Amine substrate (e.g., Morpholine)

-

Base (e.g., K3PO4)

-

Solvent (e.g., DMF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

To a reaction vessel, add the amine (1.0 mmol), this compound (1.2 mmol), and base (2.0 mmol).

-

Add the solvent (5 mL).

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 h), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Catalyzed N-Phenylation of a Heterocycle

Materials:

-

This compound

-

Heterocycle substrate (e.g., Indole)

-

Copper(I) iodide (CuI)

-

Base (e.g., K3PO4)

-

Solvent (e.g., Dioxane)

-

Stirring apparatus

-

Reaction vessel (sealed tube)

Procedure:

-

To a sealed tube, add the heterocycle (1.0 mmol), this compound (1.1 mmol), CuI (0.1 mmol), and base (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent (3 mL).

-

Seal the tube and stir the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 24 h).

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed C-H Phenylation of 2-Phenylpyridine

Materials:

-

This compound (or a more soluble salt like the triflate or tetrafluoroborate)

-

2-Phenylpyridine

-

Palladium(II) acetate (Pd(OAc)2)

-

Solvent (e.g., Acetic acid)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

To a reaction vessel, add 2-phenylpyridine (1.0 mmol), the diphenyliodonium salt (1.2 mmol), and Pd(OAc)2 (0.05 mmol).

-

Add the solvent (5 mL).

-

Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for the required time (e.g., 12-24 h).

-

Monitor the reaction progress by a suitable analytical technique.

-

Upon completion, cool the reaction mixture and dilute with water.

-

Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Mechanistic Pathways

The phenylation reactions involving this compound can proceed through distinct mechanistic pathways depending on the reaction conditions.

Metal-Free Phenylation: Ligand Coupling

In the absence of a metal catalyst, the reaction is thought to proceed via an initial association of the nucleophile with the iodine(III) center of the diphenyliodonium salt. This is followed by a reductive elimination-like process, termed ligand coupling, where the phenyl group and the nucleophile form a new bond, and iodobenzene is released.

Copper-Catalyzed Phenylation Cycle

The copper-catalyzed phenylation is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the oxidative addition of the diphenyliodonium salt to a Cu(I) species, forming a Cu(III)-phenyl intermediate. Subsequent coordination of the nucleophile and reductive elimination furnishes the phenylated product and regenerates the active Cu(I) catalyst.[1]

Palladium-Catalyzed C-H Phenylation Cycle

Palladium-catalyzed C-H phenylation typically involves a Pd(II)/Pd(IV) catalytic cycle. The reaction begins with the coordination of a directing group on the substrate to the Pd(II) catalyst, followed by C-H activation to form a palladacycle. Oxidative addition of the diphenyliodonium salt generates a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of phenyl groups into a wide array of organic molecules. Its utility spans metal-free, copper-catalyzed, and palladium-catalyzed transformations, offering synthetic chemists a broad toolkit for the construction of valuable C-C and C-heteroatom bonds. The operational simplicity of many of these procedures, coupled with the increasing understanding of the underlying reaction mechanisms, continues to solidify the role of this compound and other diaryliodonium salts as indispensable reagents in modern organic synthesis, with significant implications for the fields of drug discovery and materials science. This guide has provided a comprehensive overview of the synthesis, applications, and mechanistic underpinnings of this compound as a source of electrophilic phenyl groups, with the aim of facilitating its broader adoption and innovation in chemical research.

References

Methodological & Application

Application Notes and Protocols: Diphenyliodonium Iodide in C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H functionalization is a powerful strategy in modern organic synthesis, enabling the construction of complex molecules by converting ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This approach is particularly valuable in drug discovery and development for the late-stage modification of lead compounds, as it circumvents the need for pre-functionalized starting materials.[1][2] Diphenyliodonium salts, including diphenyliodonium iodide, have emerged as effective and versatile reagents for these transformations, particularly for C-H arylation.[3][4]